

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>Di-tert-butyl diisopropylphosphoramidite</i>
Cat. No.:	B043659

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An in-depth exploration of the chemical properties, synthesis, and applications of a key reagent in oligonucleotide and phosphonate chemistry.

For researchers, scientists, and drug development professionals, **Di-tert-butyl diisopropylphosphoramidite** $[(i\text{-Pr})_2\text{N}] \text{P}(\text{O-t-Bu})_2$ stands as a critical phosphorylating agent. Its unique structural features, combining sterically demanding tert-butyl protecting groups with a reactive diisopropylamino moiety, offer distinct advantages in the synthesis of oligonucleotides and other phosphorylated molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and an examination of its reactivity and stability.

Core Chemical and Physical Properties

Di-tert-butyl diisopropylphosphoramidite is a clear, colorless liquid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	$C_{14}H_{32}NO_2P$	[2]
Molecular Weight	277.38 g/mol	[3]
CAS Number	137348-86-8	[3]
Boiling Point	85-90 °C at 0.2 mmHg	[4]
Density	0.879 g/mL at 25 °C	[1]
Refractive Index (n_{20}/D)	1.444	[1]
Appearance	Clear, colorless liquid	[1]
Storage Temperature	2-8°C, under nitrogen	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification and quality control of **Di-tert-butyl diisopropylphosphoramidite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR ($CDCl_3$, 300 MHz): The proton NMR spectrum is characterized by a doublet at approximately δ 1.17 (J = 6.0 Hz), corresponding to the methyl protons of the isopropyl groups. A singlet at around δ 1.35 is assigned to the 18 protons of the two tert-butyl groups. A multiplet observed between δ 3.53-3.68 corresponds to the methine protons of the isopropyl groups.[\[4\]](#)
- ^{13}C NMR ($CDCl_3$, 125 MHz): The carbon spectrum shows distinct signals for the different carbon environments. Signals around δ 24.21 (d, $J(P,C)$ = 7.73 Hz) and δ 43.09 (d, $J(P,C)$ = 13.88 Hz) are attributed to the methyl and methine carbons of the isopropyl groups, respectively. The tert-butyl methyl carbons appear around δ 31.06 (d, $J(P,C)$ = 9.75 Hz), and the quaternary carbons of the tert-butyl groups are observed at approximately δ 74.50 (d, $J(P,C)$ = 9.75 Hz).[\[4\]](#)
- ^{31}P NMR ($CDCl_3$, 202 MHz): A single sharp resonance is typically observed around δ 130.0, which is characteristic of a phosphoramidite.[\[4\]](#)

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for C-H, C-N, P-N, and P-O bonds. While specific peak assignments are not detailed in the available search results, a representative spectrum can be found on spectral databases.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 277. The fragmentation pattern would likely involve the loss of tert-butyl, isobutyl, or diisopropylamino groups.[\[6\]](#)[\[7\]](#)

Synthesis of Di-tert-butyl Diisopropylphosphoramidite

The synthesis of **Di-tert-butyl diisopropylphosphoramidite** is typically achieved through the reaction of phosphorus trichloride with diisopropylamine, followed by reaction with tert-butanol. A more common laboratory-scale synthesis involves the use of N,N-diisopropylphosphoramidous dichloride as a starting material.[\[4\]](#)

Experimental Protocol: Synthesis from N,N-Diisopropylphosphoramidous Dichloride

This protocol outlines a general procedure for the synthesis of **Di-tert-butyl diisopropylphosphoramidite**.

Materials:

- N,N-Diisopropylphosphoramidous dichloride
- tert-Butanol
- Triethylamine (Et_3N)
- Anhydrous diethyl ether

- 5% aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate

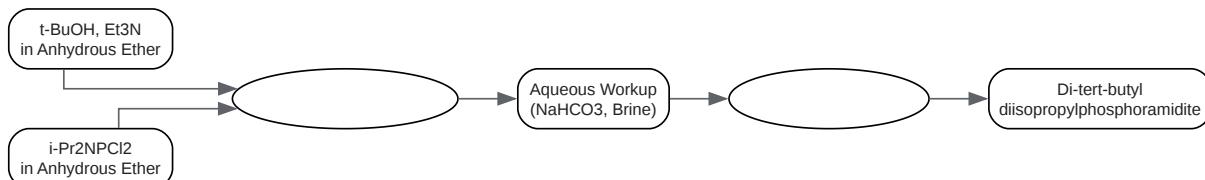
Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butanol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
- Cool a solution of N,N-diisopropylphosphoramidous dichloride (1.0 equivalent) in anhydrous diethyl ether to 0 °C in an ice bath.
- Slowly add the tert-butanol/triethylamine solution to the cooled dichloride solution, maintaining the temperature below 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.^[4]
- Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate solution and then with brine.^[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield **Di-tert-butyl diisopropylphosphoramidite** as a clear, colorless oil.^[4]

Troubleshooting:

- Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will readily hydrolyze the phosphoramidite. The reaction should be carried out under a strictly inert atmosphere.

- Side Product Formation: Slow addition of the tert-butanol/triethylamine solution at low temperature is crucial to minimize the formation of side products.



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Caption: Synthesis of **Di-tert-butyl diisopropylphosphoramidite**.

Application in Solid-Phase Oligonucleotide Synthesis

Di-tert-butyl diisopropylphosphoramidite is a key reagent in phosphoramidite chemistry for the synthesis of oligonucleotides.^[1] It serves as a phosphitylating agent to introduce a phosphite triester linkage between nucleosides. The bulky tert-butyl groups provide steric protection during the coupling steps.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis.

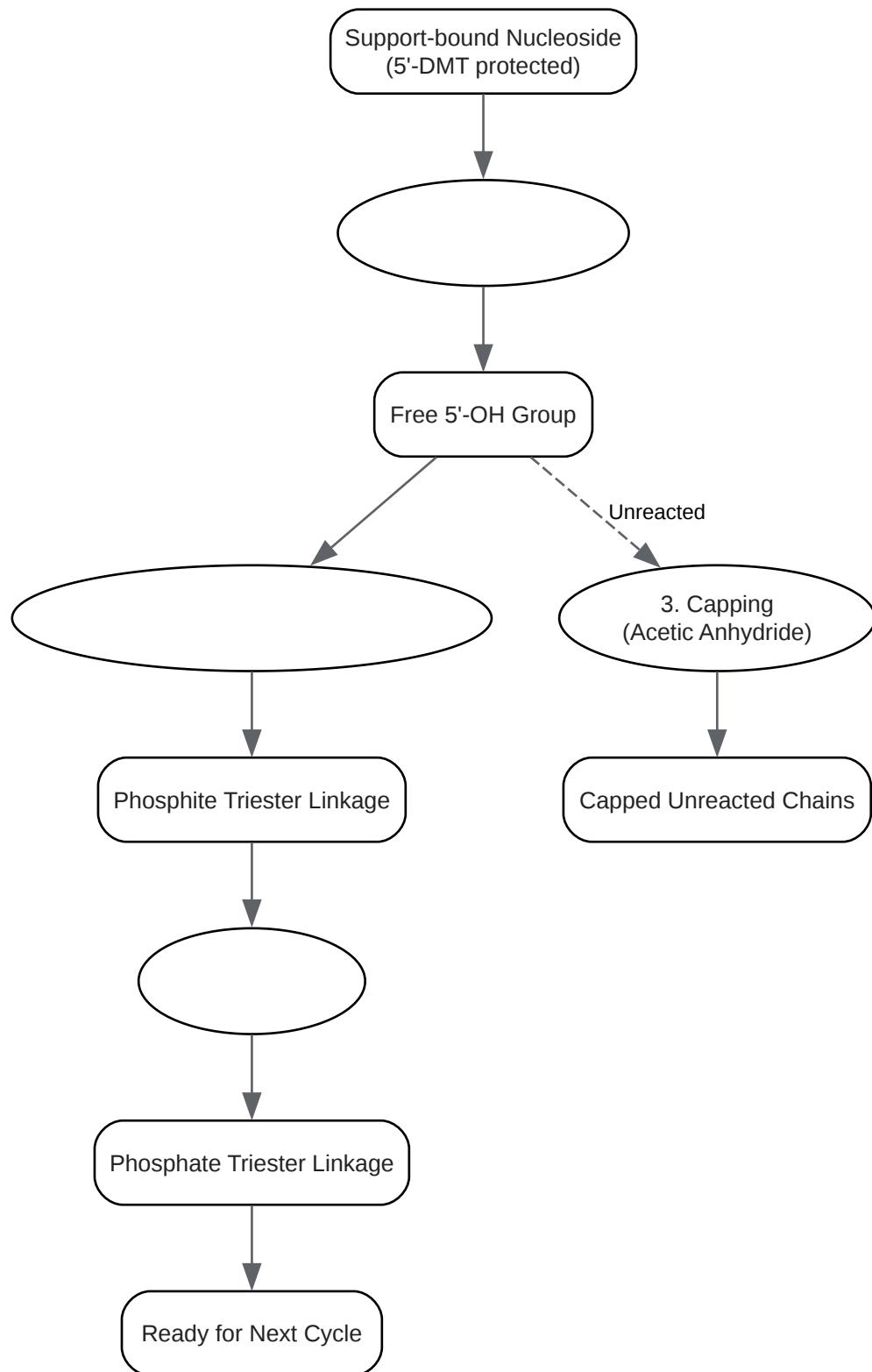
Steps:

- Detritylation: The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
- Coupling: The phosphoramidite monomer (e.g., a nucleoside phosphoramidite) is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl

group of the support-bound nucleoside.[8] **Di-tert-butyl diisopropylphosphoramidite** can be used in a similar manner to phosphorylate the 5'-hydroxyl group.

- Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[9]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

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Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Reactivity and Stability

Reactivity

The reactivity of **Di-tert-butyl diisopropylphosphoramidite** is centered around the trivalent phosphorus atom.

- Reaction with Nucleophiles: The P-N bond is susceptible to cleavage by nucleophiles, particularly in the presence of an acidic activator.[10] This is the key reaction in oligonucleotide synthesis where the 5'-hydroxyl group of a nucleoside acts as the nucleophile.[10] It also readily reacts with other nucleophiles such as water, alcohols, and amines, which necessitates handling under anhydrous conditions.[11][12]
- Oxidation: The phosphorus(III) center is easily oxidized to phosphorus(V).[9] This is a crucial step in oligonucleotide synthesis to form the stable phosphate backbone.

Stability

- Hydrolytic Stability: **Di-tert-butyl diisopropylphosphoramidite** is highly sensitive to moisture and will hydrolyze to form a phosphonate and diisopropylamine.[11][13] Therefore, it must be stored and handled under strictly anhydrous and inert conditions.
- Thermal Stability: The compound can be purified by vacuum distillation, indicating a degree of thermal stability.[4] However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
- Storage: For long-term stability, it is recommended to store **Di-tert-butyl diisopropylphosphoramidite** at 2-8°C under a nitrogen atmosphere.[2] Some suppliers recommend storage at -20°C for extended periods.[14]

Safety and Handling

Di-tert-butyl diisopropylphosphoramidite is classified as a hazardous substance.

- Hazards: It is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

- Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors.
- First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation persists.

Conclusion

Di-tert-butyl diisopropylphosphoramidite is a versatile and valuable reagent in the fields of oligonucleotide synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, when coupled with appropriate handling and experimental protocols, enable the efficient synthesis of complex phosphorylated molecules. This guide provides a foundational understanding for researchers and professionals working with this important compound, facilitating its effective and safe use in the laboratory.

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